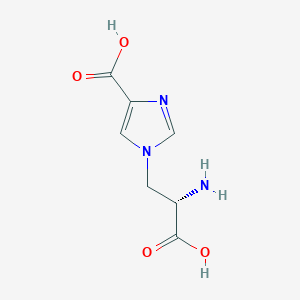
(S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid is a compound with significant importance in various scientific fields It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of thiazolium carbene catalysts for the fixation of carbon dioxide onto amines. This process represents a sustainable approach for the synthesis of pharmaceuticals and natural products . The reaction typically operates under ambient conditions using polymethylhydrosiloxane (PMHS) as a reducing agent .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions: (S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions can introduce various functional groups into the imidazole ring, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
(S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it plays a role in enzyme catalysis and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, including its use as a precursor for drug development. In industry, it is utilized in the production of pharmaceuticals and other fine chemicals .
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. This interaction can modulate various biochemical processes, making the compound valuable in both research and therapeutic contexts .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid include other imidazole derivatives such as 3-(2-amino-2-carboxyethyl)-2-carboxy-7-chlorobenzofuran . These compounds share structural similarities but differ in their functional groups and specific applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H9N3O4 |
|---|---|
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
1-[(2S)-2-amino-2-carboxyethyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9N3O4/c8-4(6(11)12)1-10-2-5(7(13)14)9-3-10/h2-4H,1,8H2,(H,11,12)(H,13,14)/t4-/m0/s1 |
Clave InChI |
SKSWLVSMZJYTKM-BYPYZUCNSA-N |
SMILES isomérico |
C1=C(N=CN1C[C@@H](C(=O)O)N)C(=O)O |
SMILES canónico |
C1=C(N=CN1CC(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


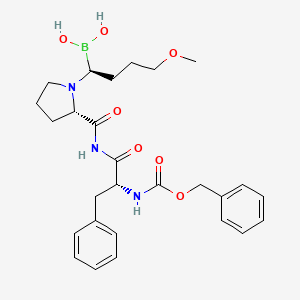
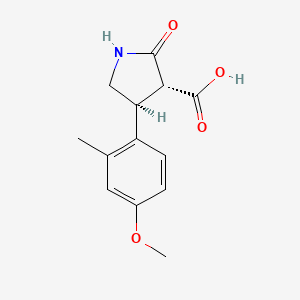
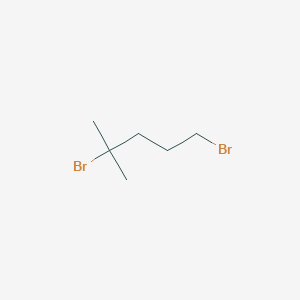
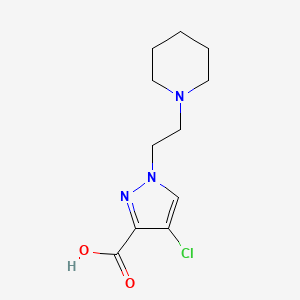


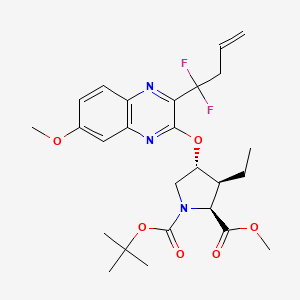
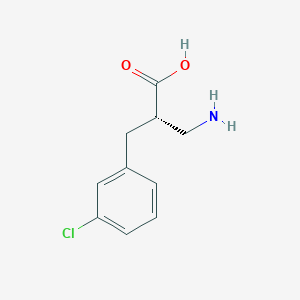
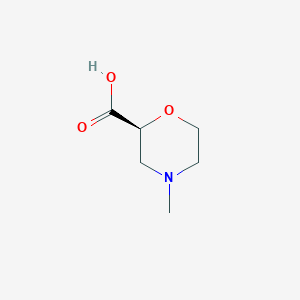
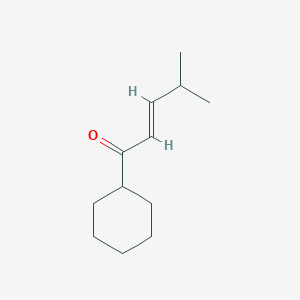
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12944249.png)
![5-Fluorobicyclo[3.2.2]nonan-1-amine](/img/structure/B12944256.png)
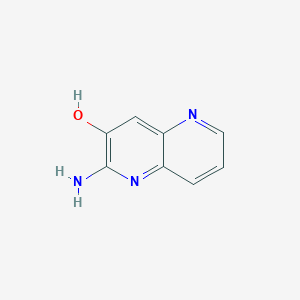
![2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944266.png)
